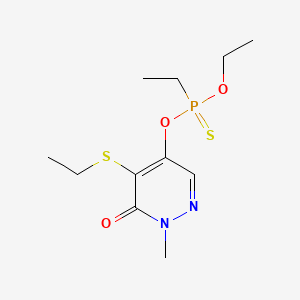
O-Ethyl O-(5-(ethylthio)-1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl) ethylphosphonothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Ethyl O-(5-(ethylthio)-1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl) ethylphosphonothioate is a complex organophosphorus compound It is characterized by its unique structure, which includes a pyridazine ring substituted with ethylthio and methyl groups, and an ethylphosphonothioate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl O-(5-(ethylthio)-1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl) ethylphosphonothioate typically involves multiple steps. One common route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Ethylthio Group: The ethylthio group can be introduced via nucleophilic substitution reactions using ethylthiol and a suitable leaving group.
Attachment of the Ethylphosphonothioate Moiety: This step involves the reaction of the pyridazine derivative with ethylphosphonothioic dichloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
O-Ethyl O-(5-(ethylthio)-1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl) ethylphosphonothioate can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Substitution: The ethylphosphonothioate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives.
科学的研究の応用
O-Ethyl O-(5-(ethylthio)-1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl) ethylphosphonothioate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other complex molecules.
作用機序
The mechanism of action of O-Ethyl O-(5-(ethylthio)-1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl) ethylphosphonothioate involves its interaction with specific molecular targets. The ethylphosphonothioate moiety can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The pyridazine ring can also participate in binding interactions, contributing to the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
O-Ethyl methylphosphonothioic acid: An organophosphate compound with similar structural features but different functional groups.
Methylphosphonothioic acid O-ethyl ester: Another organophosphorus compound with a similar backbone but different substituents.
Uniqueness
O-Ethyl O-(5-(ethylthio)-1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl) ethylphosphonothioate is unique due to its specific combination of functional groups and the presence of the pyridazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
37840-80-5 |
|---|---|
分子式 |
C11H19N2O3PS2 |
分子量 |
322.4 g/mol |
IUPAC名 |
5-[ethoxy(ethyl)phosphinothioyl]oxy-4-ethylsulfanyl-2-methylpyridazin-3-one |
InChI |
InChI=1S/C11H19N2O3PS2/c1-5-15-17(18,6-2)16-9-8-12-13(4)11(14)10(9)19-7-3/h8H,5-7H2,1-4H3 |
InChIキー |
PHWUXNDGIIEIJB-UHFFFAOYSA-N |
正規SMILES |
CCOP(=S)(CC)OC1=C(C(=O)N(N=C1)C)SCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















